(4Z)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one
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Overview
Description
(4Z)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one is a synthetic organic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one typically involves the condensation of 4-bromobenzaldehyde with 4-methoxybenzaldehyde in the presence of a suitable base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the pyrazolone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolones with various functional groups.
Scientific Research Applications
(4Z)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer used in PVC plastics.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer used in sensitive applications like toys and medical devices.
Dichloroaniline: An aniline derivative with two chlorine atoms.
Uniqueness
(4Z)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
(4Z)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-12-17(11-13-3-9-16(23-2)10-4-13)18(22)21(20-12)15-7-5-14(19)6-8-15/h3-11H,1-2H3/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOJDLCWOFBINQ-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)OC)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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